An In-depth Technical Guide to 9-Chlorophenanthrene: Chemical Properties and Structure
An In-depth Technical Guide to 9-Chlorophenanthrene: Chemical Properties and Structure
Abstract: This comprehensive technical guide provides a detailed examination of 9-chlorophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH). The document elucidates its fundamental chemical properties, molecular structure, synthesis, and reactivity, with a focus on applications in advanced organic synthesis. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support practical laboratory applications and theoretical understanding.
Introduction: The Strategic Importance of Halogenated Phenanthrenes
Phenanthrene, a cornerstone of polycyclic aromatic hydrocarbons, constitutes the structural framework for a multitude of natural products and synthetic molecules of significant biological and material interest. The strategic introduction of a chlorine atom at the 9-position of the phenanthrene nucleus yields 9-chlorophenanthrene, a molecule with profoundly altered electronic and steric characteristics compared to its parent compound. This halogenation transforms the phenanthrene scaffold into a versatile building block for organic synthesis, enabling a range of chemical transformations that are otherwise challenging. The chlorine substituent acts as a reactive handle, facilitating nucleophilic substitution and cross-coupling reactions, thereby opening avenues for the construction of complex, functionalized phenanthrene derivatives for use in materials science and as pharmaceutical intermediates.
Molecular Structure and Spectroscopic Characterization
The introduction of a chlorine atom at the C9 position imparts a unique set of spectroscopic signatures to the phenanthrene core, which are essential for its unambiguous identification and characterization.
Molecular Geometry
The structure of 9-chlorophenanthrene is fundamentally that of the planar, three-ring phenanthrene system, with the chlorine atom bonded to one of the central carbons. The C-Cl bond introduces minor steric and electronic perturbations that can influence the overall planarity and intermolecular interactions of the molecule.
Spectroscopic Data
A summary of the key spectroscopic data for 9-chlorophenanthrene is presented below, providing a fingerprint for its identification.
| Spectroscopic Technique | Key Observational Data |
| ¹H NMR (Proton NMR) | The aromatic protons typically resonate in the δ 7.5-8.8 ppm range. The proton at the C10 position is expected to be the most deshielded due to the anisotropic effects of the adjacent rings and the inductive effect of the chlorine atom. |
| ¹³C NMR (Carbon-13 NMR) | The spectrum will exhibit 14 distinct signals. The carbon atom directly bonded to the chlorine (C9) is significantly deshielded and its chemical shift is a key diagnostic marker. |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry shows a molecular ion peak (M⁺) at m/z 212. A prominent M+2 peak at m/z 214, with an intensity of approximately one-third of the M⁺ peak, is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope.[1] The fragmentation pattern includes a significant peak at m/z 176, corresponding to the loss of a chlorine radical followed by a hydrogen atom.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region between 800 and 600 cm⁻¹.[2] |
| UV-Vis Spectroscopy | The UV-Vis spectrum, recorded in a suitable solvent, will show multiple absorption bands characteristic of the extended π-system of the phenanthrene chromophore. |
Synthesis and Purification of 9-Chlorophenanthrene
The most direct and common method for the synthesis of 9-chlorophenanthrene is the electrophilic chlorination of phenanthrene.
Experimental Protocol: Electrophilic Chlorination of Phenanthrene
This protocol is adapted from established methods for the halogenation of polycyclic aromatic hydrocarbons.[3]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phenanthrene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
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Chlorinating Agent: A solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 eq), in the same solvent is prepared in the dropping funnel.
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Reaction Execution: The solution of the chlorinating agent is added dropwise to the stirred solution of phenanthrene at room temperature. The reaction may be gently heated to reflux to ensure completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure 9-chlorophenanthrene.
Causality Behind Experimental Choices: The use of a non-polar, inert solvent prevents unwanted side reactions. The choice of chlorinating agent and reaction temperature is crucial for achieving regioselectivity for the 9-position, which is electronically and sterically favored for electrophilic attack on the phenanthrene nucleus.
Caption: Workflow for the synthesis of 9-chlorophenanthrene.
Chemical Reactivity and Synthetic Applications
The chlorine atom at the 9-position of phenanthrene serves as an excellent leaving group in nucleophilic aromatic substitution reactions and as a handle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAAr)
9-Chlorophenanthrene can undergo nucleophilic aromatic substitution with various nucleophiles, although this typically requires forcing conditions or the presence of activating groups which are absent in this case. A general representation of this reaction is shown below.
Experimental Protocol: Synthesis of 9-Methoxyphenanthrene (Illustrative)
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Reactants: 9-Chlorophenanthrene (1.0 eq) and a strong nucleophile such as sodium methoxide (1.2-1.5 eq).
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Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Procedure: a. To a solution of 9-chlorophenanthrene in DMF, add sodium methoxide. b. Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) under an inert atmosphere. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. e. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Trustworthiness: The progress of the reaction can be reliably monitored by TLC, and the identity of the product can be confirmed by spectroscopic methods, ensuring a self-validating experimental design.
Caption: Generalized mechanism for nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
9-Chlorophenanthrene is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Experimental Protocol: Synthesis of 9-Phenylphenanthrene
This protocol is adapted from a similar synthesis of 9-(4-chlorophenyl)phenanthrene from 9-bromophenanthrene.[4]
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Reaction Setup: To a Schlenk tube under an inert atmosphere (argon or nitrogen), add 9-chlorophenanthrene (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., potassium carbonate or potassium phosphate, 2.0-3.0 eq).
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Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.
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Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C with vigorous stirring for several hours until the starting material is consumed (monitored by TLC).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or toluene).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 9-phenylphenanthrene.
Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for the efficiency of the Suzuki-Miyaura coupling. For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands, may be necessary. The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Toxicological and Safety Considerations
9-Chlorophenanthrene, as a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), should be handled with caution. Cl-PAHs are known to be persistent in the environment and can exhibit mutagenic, carcinogenic, and teratogenic properties.[4] Some studies suggest that certain Cl-PAHs can have greater mutagenicity and dioxin-like toxicity than their parent PAHs.[4] Chronic exposure to 9-chlorophenanthrene has been shown to induce liver lipid accumulation in animal studies.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.
Conclusion
9-Chlorophenanthrene is a valuable and versatile intermediate in organic synthesis. Its preparation via electrophilic chlorination of phenanthrene is straightforward, and the chlorine substituent at the 9-position provides a reactive site for further functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its chemical properties, structure, synthesis, and reactivity, along with detailed experimental protocols to facilitate its use in research and development. A thorough understanding of its chemistry and proper handling are essential for harnessing the full potential of this important synthetic building block.
References
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Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 9-Chlorophenanthrene IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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